Topramezone

Descripción general

Descripción

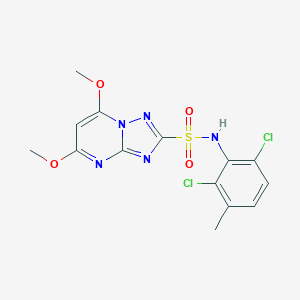

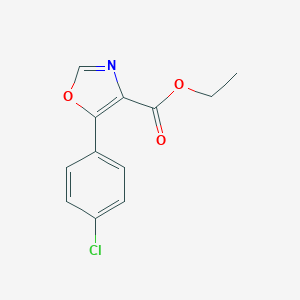

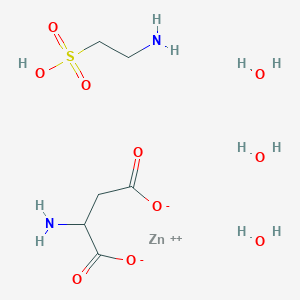

La Topramezona es un herbicida de postemergencia que pertenece a la clase química de las pirazolonas. Se utiliza principalmente en el maíz (Zea mays L.) para controlar las malas hierbas de hoja ancha y las gramíneas. Este compuesto inhibe la enzima 4-hidroxifenilpiruvato dioxigenasa, que es crucial para la biosíntesis de plastoquinonas y carotenoides. Al interrumpir estas vías, la topramezona causa blanqueamiento y necrosis en las plantas susceptibles .

Aplicaciones Científicas De Investigación

La Topramezona tiene una amplia gama de aplicaciones de investigación científica. En la agricultura, se utiliza para controlar las malas hierbas en los campos de maíz y caña de azúcar, demostrando una alta eficacia contra las gramíneas y las malas hierbas de hoja ancha comunes. En biología, se estudia la topramezona por sus efectos sobre el metabolismo de las plantas y los mecanismos de resistencia en las malas hierbas. Además, su papel como inhibidor de la 4-hidroxifenilpiruvato dioxigenasa la convierte en una herramienta valiosa en la investigación bioquímica para estudiar la biosíntesis de carotenoides y la función de los cloroplastos .

Mecanismo De Acción

El principal mecanismo de acción de la topramezona implica la inhibición de la enzima 4-hidroxifenilpiruvato dioxigenasa. Esta enzima es esencial para la biosíntesis de plastoquinonas y carotenoides, que son componentes críticos de la maquinaria fotosintética en las plantas. Al inhibir esta enzima, la topramezona interrumpe la síntesis de estos compuestos, lo que lleva a la degradación de la clorofila y la posterior decoloración y necrosis del tejido vegetal .

Safety and Hazards

Topramezone is moderately toxic to mammals but has a low potential for bioaccumulation . It is classified as an irritant and is moderately toxic to birds, honeybees, earthworms, fish, and aquatic invertebrates . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes .

Direcciones Futuras

Research is ongoing to enhance the efficacy of Topramezone. For instance, studies are being conducted to evaluate the effects of adjuvants on the efficacy of this compound under different temperature conditions . Another study indicated that this compound could be used as one of the alternative agents for post-emergence herbicides in sugarcane fields .

Análisis Bioquímico

Biochemical Properties

Topramezone interacts with the enzyme 4-HPPD, inhibiting its function . This enzyme plays a crucial role in the tyrosine catabolic pathway, which is essential for the production of plastoquinones and tocopherols, compounds that are vital for the photosynthetic apparatus in plants . By inhibiting 4-HPPD, this compound disrupts these biochemical reactions, leading to a deficiency in the essential biomolecules, thereby causing bleaching and death in susceptible plants .

Cellular Effects

This compound affects various types of cells, particularly those in plants. It disrupts cellular processes, including photosynthesis, by inhibiting the function of 4-HPPD . This inhibition leads to a decrease in the production of carotenoids, which protect chlorophyll from photooxidation. As a result, there is an accumulation of singlet oxygen species that cause oxidative damage to the chloroplasts and other cellular components, leading to cell death .

Molecular Mechanism

The molecular mechanism of this compound involves its binding and inhibition of the 4-HPPD enzyme . This enzyme is involved in the conversion of 4-hydroxyphenylpyruvate (HPPA) to homogentisate (HGA) in the tyrosine degradation pathway. When this compound binds to 4-HPPD, it prevents the conversion of HPPA to HGA, leading to the disruption of the downstream production of protective carotenoids .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time . Initial exposure to this compound results in rapid absorption and metabolism in plants, with effects observable within 24 hours . Over time, the herbicidal activity of this compound continues to manifest, leading to visible plant bleaching within a few days .

Dosage Effects in Animal Models

While specific studies on this compound’s dosage effects in animal models are limited, it has been noted that this compound can cause dose-dependent increases of adverse effects in the thyroid, pancreas, liver, and eyes in rats and dogs .

Metabolic Pathways

This compound is involved in the tyrosine degradation pathway, where it inhibits the 4-HPPD enzyme . This enzyme catalyzes the conversion of HPPA to HGA, a precursor for the biosynthesis of plastoquinones and tocopherols . By inhibiting 4-HPPD, this compound disrupts this metabolic pathway, leading to a deficiency in these essential compounds .

Transport and Distribution

Given its lipophilic nature and its role as a 4-HPPD inhibitor, it is likely that this compound can readily cross cell membranes and distribute throughout plant tissues, reaching the chloroplasts where it exerts its herbicidal effects .

Subcellular Localization

This compound is likely to be localized within the chloroplasts in plant cells, given its mechanism of action as a 4-HPPD inhibitor . The 4-HPPD enzyme is located in the plastids, and the inhibition of this enzyme by this compound leads to the disruption of carotenoid biosynthesis, a process that occurs within the chloroplasts .

Métodos De Preparación

La Topramezona se puede sintetizar mediante un proceso de varios pasos que implica varios intermediarios clave. Una ruta sintética común implica la reacción de 3-bromo-2-metil-6-(metiltio)fenilo con 4,5-dihidroisoxazol para formar la estructura de pirazolona deseada. Las condiciones de reacción suelen incluir el uso de una base como el carbonato de potasio y un disolvente como la dimetilformamida. Los métodos de producción industrial a menudo implican reacciones por lotes a gran escala bajo condiciones controladas de temperatura y presión para asegurar un alto rendimiento y pureza .

Análisis De Reacciones Químicas

La Topramezona experimenta varias reacciones químicas, incluyendo oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el peróxido de hidrógeno y agentes reductores como el borohidruro de sodio. Los principales productos formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación de la topramezona puede conducir a la formación de metabolitos hidroxilados, mientras que la reducción puede producir derivados desmetilados .

Comparación Con Compuestos Similares

La Topramezona es única entre los herbicidas debido a su inhibición específica de la 4-hidroxifenilpiruvato dioxigenasa. Compuestos similares incluyen mesotriona y tembotriona, que también inhiben esta enzima pero pertenecen a diferentes clases químicas. En comparación con estos compuestos, la topramezona ha mostrado una mayor eficacia y selectividad en ciertos cultivos, lo que la convierte en una opción preferida para el control de malezas de postemergencia en maíz y caña de azúcar .

Propiedades

IUPAC Name |

4-[3-(4,5-dihydro-1,2-oxazol-3-yl)-2-methyl-4-methylsulfonylbenzoyl]-2-methyl-1H-pyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S/c1-9-10(15(20)11-8-17-19(2)16(11)21)4-5-13(25(3,22)23)14(9)12-6-7-24-18-12/h4-5,8,17H,6-7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPVUXSMLBXYGG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1C2=NOCC2)S(=O)(=O)C)C(=O)C3=CNN(C3=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0034722 | |

| Record name | Topramezone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

363.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light beige liquid; Technical product: White odorless solid; [HSDB] | |

| Record name | Topramezone | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7470 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Density |

1.13 g/cu cm at 20 °C | |

| Record name | TOPRAMEZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Topramezone has herbicidal activity against broadleaf weeds and grasses. It's efficacy is the result of the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD) enzyme in target plants. Following treatment in sensitive plants carotenoid pigment formation, membrane structure and photosynthesis is disrupted. | |

| Record name | TOPRAMEZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Light beige liquid | |

CAS No. |

210631-68-8 | |

| Record name | Topramezone [ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0210631688 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Topramezone | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14826 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Topramezone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0034722 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TOPRAMEZONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W4934JAQ65 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | TOPRAMEZONE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7500 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-1-[4-(dimethylamino)-2-hydroxyphenyl]ethanone](/img/structure/B166736.png)

![Benzo[k]fluoranthene-7,12-dicarbonitrile](/img/structure/B166750.png)

![1-(Aminomethyl)-3-benzyl-3-azabicyclo[3.1.0]hexane](/img/structure/B166751.png)